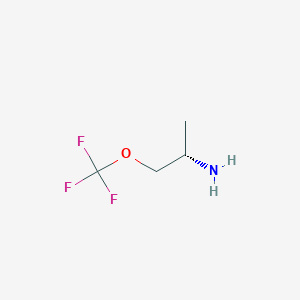

(S)-1-(Trifluoromethoxy)propan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-(trifluoromethoxy)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3NO/c1-3(8)2-9-4(5,6)7/h3H,2,8H2,1H3/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHCPKZOQXHZHN-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](COC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Structure of (S)-1-(Trifluoromethoxy)propan-2-amine hydrochloride

Technical Guide for Drug Development Professionals

Part 1: Executive Summary & Structural Identity

Compound Identity

(S)-1-(Trifluoromethoxy)propan-2-amine hydrochloride is a specialized fluorinated building block used in medicinal chemistry. It serves as a chiral amine scaffold where the trifluoromethoxy group (

The compound is defined by a propyl backbone with a chiral primary amine at the C2 position (S-configuration) and a trifluoromethoxy ether linkage at the C1 position.

| Attribute | Detail |

| IUPAC Name | (2S)-1-(trifluoromethoxy)propan-2-amine hydrochloride |

| CAS Number | 2055390-08-2 (HCl salt) |

| Molecular Formula | |

| Molecular Weight | 179.57 g/mol |

| SMILES | CCOC(F)(F)F.Cl |

| Chirality | (S)-Enantiomer (derived from L-Alanine/L-Alaninol) |

Stereochemical Assignment

The absolute configuration is (S) .

-

Priority 1:

(Atomic number of N > C) -

Priority 2:

(C attached to O has higher priority than C attached to H) -

Priority 3:

-

Priority 4:

(Pointed away) -

Result: The sequence 1

2

Part 2: Physicochemical Properties & "The Fluorine Effect"

The incorporation of the

Key Properties Table[1]

| Property | Value (Predicted/Observed) | Impact on Drug Design |

| Lipophilicity (LogP) | ~1.2 (Free Base) | High. The |

| Basicity (pKa) | 7.8 – 8.2 | Lower than typical amines (~10.5). The electron-withdrawing |

| H-Bond Donors | 3 (Ammonium form) | Standard for primary amine salts. |

| H-Bond Acceptors | 4 (3 F + 1 O) | Fluorine atoms are weak acceptors; the ether oxygen's basicity is severely reduced by the |

| Metabolic Stability | High | The |

Mechanistic Insight: The -Oxygen Effect

The oxygen atom is located at the

Part 3: Synthesis & Manufacturing Protocols

Direct trifluoromethylation of alcohols is chemically challenging due to the instability of the trifluoromethoxide anion (

Two primary routes are validated for this class of compounds:

-

Silver-Mediated Oxidative Trifluoromethylation (Lab Scale/High Purity)

-

Oxidative Desulfurization-Fluorination (Scale-Up)

Route 1: Silver-Mediated Protocol (Recommended)

This modern approach uses Togni-type chemistry or silver salts to transfer the

Step-by-Step Methodology

-

Starting Material: (S)-(+)-2-Amino-1-propanol (L-Alaninol).

-

Protection: The amine must be protected (e.g., Boc) to prevent N-trifluoromethylation.

-

Reagents:

,

-

-

O-Trifluoromethylation:

-

Deprotection & Salt Formation:

-

Reagents: 4M HCl in Dioxane.

-

Isolation: Precipitation of the hydrochloride salt.

-

Route 2: Xanthate Deoxyfluorination (Alternative)

Used when silver reagents are cost-prohibitive.

-

Xanthate Formation: Reaction of N-protected amino alcohol with

and MeI. -

Fluorination: Treatment with HF-Pyridine and a brominating oxidant (e.g., NBS or DBH). The mechanism involves oxidative desulfurization where sulfur is replaced by fluorine atoms.

Synthesis Workflow Diagram

Caption: Synthetic pathway from chiral pool material (L-Alaninol) to target hydrochloride salt via silver-mediated oxidative trifluoromethylation.

Part 4: Analytical Characterization

To validate the structure and purity, the following spectroscopic signals are diagnostic.

| Technique | Diagnostic Signal | Interpretation |

| Characteristic of the | ||

| The | ||

| The trifluoromethoxy carbon shows large C-F coupling. | ||

| Mass Spec | Molecular ion of the free base. |

Part 5: Handling, Stability & Safety

Stability

-

Hygroscopicity: As a primary amine hydrochloride, the compound is hygroscopic. It must be stored in a desiccator.

-

Chemical Stability: The

ether bond is robust. It resists hydrolysis under acidic and basic conditions typical of physiological environments, unlike trifluoroacetates or carbamates. -

Thermal: Stable at room temperature, but long-term storage is recommended at

to prevent slow oxidation or discoloration of the amine.

Safety (GHS Classification)

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.

References

-

Liu, J. B., et al. (2015). "Silver-Mediated Oxidative Trifluoromethylation of Alcohols to Alkyl Trifluoromethyl Ethers." Organic Letters, 17(18), 4482–4485. Link

-

Togni, A., et al. (2009).[6][7] "Zinc-Mediated Formation of Trifluoromethyl Ethers from Alcohols and Hypervalent Iodine Trifluoromethylation Reagents." Angewandte Chemie International Edition, 48(24), 4332–4336. Link

-

Leroux, F., et al. (2005). "Trifluoromethyl Ethers – Synthesis and Properties of an Unusual Substituent." ChemBioChem, 6(11), 2206–2213. Link

-

Muller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. Link

-

PubChem Compound Summary. (2024). "this compound hydrochloride." National Center for Biotechnology Information. Link

Sources

- 1. An Efficient Strategy for the Synthesis of 1-(Trifluoromethylsulfonamido)propan-2-yl Esters and the Evaluation of Their Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. researchgate.net [researchgate.net]

- 6. chemrevlett.com [chemrevlett.com]

- 7. chemrevlett.com [chemrevlett.com]

Physicochemical Properties & Synthetic Access of Chiral Trifluoromethoxy Amines

[1][2]

Executive Summary

The trifluoromethoxy group (

Part 1: The Fluorine Effect – Electronic & Steric Fundamentals

The introduction of the

The Anomeric Effect & Orthogonal Conformation

Unlike the methoxy group (

-

Mechanism: This is driven by the anomeric effect (specifically, negative hyperconjugation). The lone pair on the oxygen atom (

) donates electron density into the low-lying antibonding orbital of the C-F bond ( -

Steric Consequence: To maximize this interaction and minimize steric repulsion between the bulky fluorine atoms and ortho-protons, the

group twists out of plane. -

Drug Design Impact: This "escape from flatland" increases the dimensionality of the molecule, potentially improving selectivity for protein binding pockets that require specific 3D vectors.

Electronic Profiling: Basicity Attenuation

The

-

pKa Shift: In aniline derivatives, replacing a para-methoxy group with a para-trifluoromethoxy group drops the pKa by approximately 1.5 log units .

-

Physiological Implication: For benzylamines, this withdrawal lowers the pKa from ~9.5 to ~8.6. This increases the fraction of the neutral (unprotonated) species at physiological pH (7.4), thereby enhancing membrane permeability via passive diffusion.

Lipophilicity Modulation

The

Table 1: Comparative Physicochemical Parameters of Substituents

| Substituent | Hansch | Hammett | Field Effect ( | Resonance ( |

| 0.00 | 0.00 | 0.00 | 0.00 | |

| 0.56 | -0.17 | -0.04 | -0.13 | |

| -0.02 | -0.27 | 0.26 | -0.51 | |

| 0.88 | 0.54 | 0.38 | 0.16 | |

| 1.04 | 0.35 | 0.38 | -0.03 |

Note: The high

Part 2: Visualization of Conformational & Synthetic Logic

Diagram 1: Conformational Orthogonality (The Anomeric Effect)

This diagram illustrates the structural divergence between Methoxy and Trifluoromethoxy amines due to stereoelectronic effects.

Caption: Stereoelectronic divergence: Hyperconjugation drives the -OCF3 group orthogonal, unlike the resonance-driven planar -OCH3.

Part 3: Synthesis of Chiral Scaffolds (Protocols)

Accessing chiral amines bearing the

Protocol: Biocatalytic Synthesis of (S)-1-(4-(trifluoromethoxy)phenyl)ethan-1-amine

Rationale: Chemical reductive amination often yields racemates requiring resolution. Biocatalysis using

Materials:

-

Substrate: 4'-(Trifluoromethoxy)acetophenone (100 mM).

-

Enzyme:

-Transaminase (e.g., Vibrio fluvialis variant or commercial ATA screening kit). -

Amine Donor: Isopropylamine (1.0 M) or L-Alanine (with LDH/GDH recycling system).

-

Cofactor: Pyridoxal-5'-phosphate (PLP, 1 mM).

-

Buffer: Potassium phosphate (100 mM, pH 7.5).

Step-by-Step Workflow:

-

Preparation: Dissolve the ketone substrate in DMSO (5% v/v final concentration) to aid solubility, as

compounds are highly lipophilic. -

Reaction Assembly: In a reaction vessel, combine the phosphate buffer, PLP cofactor, and amine donor (Isopropylamine is preferred for equilibrium displacement).

-

Initiation: Add the

-TA enzyme lyophilizate (10 mg/mL) and finally the substrate solution. -

Incubation: Shake at 30°C / 150 rpm for 24 hours. The equilibrium is driven forward by the volatility of the acetone byproduct (if using isopropylamine).

-

Work-up: Basify the reaction mixture to pH 12 using 5M NaOH to deprotonate the amine.

-

Extraction: Extract 3x with MTBE or Ethyl Acetate. The high lipophilicity of the product ensures efficient partitioning into the organic phase.

-

Purification: Dry over

, filter, and concentrate. Isolate via Kugelrohr distillation or silica chromatography (DCM/MeOH/

Diagram 2: Biocatalytic Workflow

Caption: Green synthesis route utilizing transaminase biocatalysis to achieve high enantiopurity.

Part 4: Strategic Application in Drug Design

Metabolic Stability (Blocking the Soft Spot)

The C-H bonds of a methoxy group (

-

The Fix: Replacing

with

Bioisosterism Case Study: Riluzole

Riluzole, a treatment for ALS, features a trifluoromethoxy group on an aniline scaffold.

-

Function: The

group increases lipophilicity for CNS penetration while reducing the electron density on the aniline nitrogen. -

Result: This prevents rapid acetylation (a common clearance pathway for anilines) and optimizes the drug's residence time.

References

-

Physicochemical Properties of the Trifluoromethoxy Group Source: Leroux, F. et al. "The Trifluoromethoxy Group: A Pharmacophore with Unique Properties." ChemMedChem, 2025. [Link]

-

Enantioselective Synthesis of alpha-Trifluoromethyl Amines Source: Zhang, X. et al. "Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion."[3] Journal of the American Chemical Society, 2022.[3] [Link]

-

Lipophilicity and Conformational Analysis Source: Müller, K. et al. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 2007. [Link]

-

Biocatalytic Transamination Protocols Source: Slabu, I. et al. "The catalytic promiscuity of transaminases: preparation of chiral amines." Green Chemistry, 2017. [Link]

-

pKa Modulation by Fluorine Substituents Source: Morgenthaler, M. et al. "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem, 2007. [Link]

(S)-1-(Trifluoromethoxy)propan-2-amine molecular weight and formula

Physicochemical Profile, Synthetic Utility, and Drug Design Applications

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine motifs is a cornerstone of hit-to-lead optimization. (S)-1-(Trifluoromethoxy)propan-2-amine represents a high-value chiral building block that combines the metabolic stability of the trifluoromethoxy (

This guide provides a comprehensive technical analysis of this molecule. Unlike standard alkyl amines, the presence of the

Part 1: Chemical Identity & Physicochemical Properties[1][2]

The precise characterization of this building block is critical for stoichiometric accuracy in parallel synthesis and process development. Note that this compound is most stable and commercially available as its hydrochloride salt.

1.1 Core Identity Data[1]

| Property | Data (Free Base) | Data (Hydrochloride Salt) |

| IUPAC Name | (2S)-1-(Trifluoromethoxy)propan-2-amine | (2S)-1-(Trifluoromethoxy)propan-2-amine hydrochloride |

| CAS Number | Not widely indexed | 2055390-08-2 |

| Molecular Formula | ||

| Molecular Weight | 143.11 g/mol | 179.57 g/mol |

| Chirality | (S)-Enantiomer | (S)-Enantiomer |

| Physical State | Colorless oil (predicted) | White to off-white solid |

1.2 Calculated Physicochemical Parameters

Parameters derived for the Free Base to aid in structure-activity relationship (SAR) modeling.

-

Lipophilicity (cLogP): ~0.95 (Compared to -0.3 for non-fluorinated 1-methoxypropan-2-amine). The

group drastically increases lipophilicity, facilitating blood-brain barrier (BBB) penetration. -

Topological Polar Surface Area (TPSA): 26.02 Ų (Amine contribution). The ether oxygen is electronically shielded by the electron-withdrawing

group, reducing its H-bond acceptor capability. -

pKa (Conjugate Acid): ~8.5 – 9.0. The electron-withdrawing effect of the

-trifluoromethoxy group lowers the pKa compared to a standard propyl amine (~10.5), making the free base less basic at physiological pH.

Part 2: Strategic Synthetic Routes

The synthesis of this compound is non-trivial due to the instability of the trifluoromethoxide anion and the difficulty of direct O-trifluoromethylation of aliphatic alcohols. Consequently, industrial routes often rely on Biocatalytic Transamination or Asymmetric Hydrogenation of the corresponding ketone.

2.1 Preferred Industrial Route: Biocatalytic Transamination

This route ensures high enantiomeric excess (>99% ee) and avoids the use of expensive chiral auxiliaries.

Figure 1: Biocatalytic synthesis via ω-Transaminase.[2] This pathway is preferred for its ability to set the (S)-stereocenter with near-perfect fidelity.

2.2 Mechanism & Causality

-

Precursor Selection: 1-(Trifluoromethoxy)acetone is used because the

bond is pre-installed. Attempting to install -

Stereocontrol: The enzyme pocket of the (S)-selective transaminase sterically enforces the approach of the amine donor, yielding the (S)-enantiomer exclusively.

-

Workup: The resulting amine is volatile. It is immediately treated with anhydrous HCl in dioxane/ether to precipitate the stable hydrochloride salt (CAS 2055390-08-2), preventing loss of material and degradation.

Part 3: Applications in Drug Discovery[1][2][6]

The

3.1 The "Fluorine Effect" on DMPK

-

Metabolic Blockade: The C-F bond strength (approx. 116 kcal/mol) renders the terminal carbon immune to Cytochrome P450 oxidation. This blocks the common metabolic route of O-dealkylation seen in standard methoxy ethers.

-

Conformational Bias: The anomeric effect involving the oxygen lone pairs and the C-F antibonding orbitals often locks the

group orthogonal to the alkyl chain, creating a distinct 3D vector compared to a methyl group.

3.2 Bioisosteric Mapping

Researchers use this building block to replace:

-

Isopropyl groups: To lower LogP slightly while maintaining steric bulk.

-

Methoxy groups: To block metabolism and increase lipophilicity.

-

Chlorine atoms: The

group has similar steric demand to a chlorine atom but with different electronic properties.

Figure 2: Decision matrix for utilizing the this compound scaffold in lead optimization.

Part 4: Handling and Quality Control

4.1 Stability and Storage

-

Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored in a desiccator at 2–8°C.

-

Free Base Instability: The free amine readily absorbs

from the air to form carbamates. Protocol: Always generate the free base in situ or immediately prior to use by partitioning the salt between an organic solvent (DCM or EtOAc) and saturated

4.2 Analytical Validation

To verify the identity of the purchased or synthesized material, the following signatures must be confirmed:

-

19F NMR: A singlet around -58 ppm (relative to

). This is the definitive diagnostic peak for the -

Chiral HPLC: Enantiomeric purity should be >98% ee.

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/IPA + 0.1% Diethylamine (DEA).

-

References

-

Sigma-Aldrich. this compound hydrochloride Product Page. Retrieved from

-

PubChem. Trifluoromethanamine (Related Compound Data). National Library of Medicine. Retrieved from

-

Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Retrieved from

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for OCF3 utility).

-

ChemScene. this compound hydrochloride MSDS. Retrieved from

Sources

- 1. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. (Propan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine|CAS 1016516-40-7 [benchchem.com]

Methodological & Application

Application Note: Protocol for Amide Coupling with (S)-1-(Trifluoromethoxy)propan-2-amine

Abstract & Strategic Significance

This guide details the optimized protocols for synthesizing amides using (S)-1-(Trifluoromethoxy)propan-2-amine (CAS: 2055390-08-2).[1] This building block is increasingly critical in medicinal chemistry programs due to the trifluoromethoxy (-OCF

Why this molecule?

-

Bioisosterism: The -OCF

group acts as a lipophilic, metabolically stable bioisostere for methoxy or chloro groups.[1] -

Conformational Bias: The gauche effect induced by the fluorine atoms can lock the side chain into specific conformations, potentially improving binding affinity.

-

Chirality: The (S)-configuration provides a vector for exploring specific pockets in target proteins (e.g., kinases, GPCRs).

Technical Challenge:

While a primary amine, the inductive effect of the

Chemical Profile & Handling

| Property | Data | Notes |

| IUPAC Name | This compound hydrochloride | Usually supplied as HCl salt.[1] |

| CAS | 2055390-08-2 | |

| MW | 179.57 g/mol (HCl salt) | Free base MW: 143.11 g/mol .[1] |

| Physical State | White to off-white solid (Salt) | Hygroscopic.[1] Store in desiccator. |

| Solubility | Water, Methanol, DMSO, DMF | Poor solubility in non-polar solvents (Hexane). |

| Stability | Stable at RT. | Warning: Free base is volatile. |

Critical Handling Directive: Do NOT isolate the free base prior to reaction. The free amine is volatile and prone to loss during concentration. Always use the hydrochloride salt and release the free base in situ using a tertiary amine base (DIPEA or TEA).

Experimental Workflows (Graphviz)

The following diagram outlines the decision logic for selecting the appropriate coupling protocol based on the carboxylic acid substrate.

Caption: Decision tree for selecting coupling reagents. HATU is preferred for small-scale discovery; T3P is superior for scale-up due to simplified workup.[1]

Standard Operating Protocols (SOPs)

Method A: HATU-Mediated Coupling (Discovery Standard)

Best for: Small scale (10 mg – 500 mg), valuable acids, and ensuring maximum conversion.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

This compound HCl (1.2 equiv)[1]

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)[1]

-

Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M – 0.2 M)

Protocol:

-

Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF.

-

Add HATU (1.2 equiv) and DIPEA (1.0 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow/orange.

-

Amine Addition: Add This compound HCl (1.2 equiv) directly to the vessel.

-

Base Chase: Immediately add the remaining DIPEA (2.0 – 3.0 equiv). Crucial: The salt requires base to release the nucleophile.

-

Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[1]

-

Workup:

-

Dilute with Ethyl Acetate (EtOAc).

-

Wash sequentially with:

-

10% Citric Acid or 1M HCl (to remove unreacted amine/DIPEA).

-

Sat. NaHCO

(to remove unreacted acid/HOBt byproducts). -

Brine.

-

-

Dry over Na

SO

-

-

Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Method B: T3P (Propylphosphonic Anhydride) Coupling

Best for: Scale-up (>1 g), avoiding epimerization, and simple purification.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

Amine HCl Salt (1.1 equiv)

-

T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Pyridine or DIPEA (3.0 – 4.0 equiv)

-

Solvent: EtOAc or 2-MeTHF (Concentration: 0.2 M – 0.5 M)[1]

Protocol:

-

Charge: To a flask, add Carboxylic Acid (1.0 equiv), Amine HCl (1.1 equiv), and solvent (EtOAc).

-

Base: Add Pyridine (3.0 equiv). Cool to 0°C if the acid is prone to racemization; otherwise, start at RT.

-

Coupling: Dropwise add T3P solution (1.5 equiv).

-

Reaction: Allow to warm to RT and stir for 12–24 hours.

-

Workup (The "T3P Advantage"):

-

T3P byproducts are water-soluble.[1]

-

Wash the organic layer with water (x2), 1M HCl, Sat. NaHCO

, and Brine. -

Concentrate. Often yields pure product without chromatography.

-

Quality Control & Troubleshooting

Analytical Verification[1]

-

1H NMR (DMSO-d6 or CDCl3):

-

Chiral Purity (e.e.):

-

Method: Chiral SFC or HPLC.

-

Column: Chiralpak AD-H or IC.

-

Mobile Phase: CO

/MeOH (SFC) or Hexane/IPA (HPLC). -

Note: Always synthesize the racemate (using racemic amine) to establish the separation method.

-

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Conversion | Amine not free; Acid steric hindrance. | 1.[1] Increase DIPEA to ensure HCl is neutralized.2. Switch to Method C (Acid Chloride) or heat Method B to 50°C. |

| Racemization | Over-activation; High base concentration. | 1. Use T3P (Method B) at 0°C.2. Switch base to Collidine (weaker base).3. Avoid pre-activation times >10 mins with HATU. |

| Product Loss | Volatility of product. | The amide is less volatile than the amine, but if MW is low (<250), avoid high-vac for extended periods. |

References

-

General Amide Coupling: Valeur, E.; Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev., 2009 , 38, 606-631. Link

-

T3P Reagent: Dunetz, J. R.; Magano, J.; Weisenburger, G. A. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Org.[2][3][4] Process Res. Dev., 2016 , 20, 140–177. Link

-

Properties of Trifluoromethoxy Group: Müller, K.; Faeh, C.; Diederich, F. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 2007 , 317, 1881-1886.[1][5] Link

-

Supplier Data: Sigma-Aldrich Product Sheet for this compound hydrochloride.[1] Link

Sources

Application Note: Reductive Amination Conditions Using (S)-1-(Trifluoromethoxy)propan-2-amine

Executive Summary

This application note details the optimized conditions for performing reductive amination using (S)-1-(Trifluoromethoxy)propan-2-amine , a high-value chiral building block containing the metabolically stable trifluoromethoxy (

The protocol prioritizes stereochemical integrity (preventing racemization at the

Strategic Considerations & Chemical Logic

The Fluorine Effect: Stability and Influence

The trifluoromethoxy group is a "super-halogen" that enhances lipophilicity (

-

Stability: The

ether linkage is robust and inert to standard borohydride reducing agents ( -

Electronic Effect: The electron-withdrawing nature of the

group ($ \sigma_p $ = 0.35) reduces the basicity of the adjacent amine slightly compared to a non-fluorinated analog. This facilitates imine formation but may require buffering (e.g., Acetic Acid) to ensure sufficient protonation of the imine for reduction.

Stereochemical Retention (The Critical Variable)

The primary risk in reductive amination of

-

Prevention Strategy: We utilize

.[1] It is a mild hydride donor that operates effectively at weakly acidic pH (maintained by the reagent itself or added AcOH), which promotes rapid reduction of the iminium ion before enamine tautomerization can occur.

Starting Material Form

Commercial this compound is typically supplied as the Hydrochloride Salt (HCl) .

-

Handling: The free base is volatile. To ensure accurate stoichiometry and yield, do not free-base the amine in a separate step. Instead, neutralize the salt in situ using a non-nucleophilic base (e.g., DIPEA or TEA) in the presence of the carbonyl.

Visualized Reaction Pathway

The following diagram outlines the mechanistic pathway and the critical control points for stereoretention.

Figure 1: Mechanistic pathway highlighting the critical "Race against Racemization." Rapid reduction of the Iminium ion by STAB prevents the formation of the achiral Enamine.

Experimental Protocol

Materials & Reagents Table

| Reagent | Equiv. | Role | Notes |

| This compound HCl | 1.0 | Limiting Reagent | Hygroscopic; weigh quickly. |

| Aldehyde / Ketone | 1.1 - 1.2 | Electrophile | Slight excess ensures complete amine consumption. |

| Sodium Triacetoxyborohydride (STAB) | 1.4 - 1.5 | Reducing Agent | Moisture sensitive.[2] Use fresh bottle. |

| DIPEA (Diisopropylethylamine) | 1.0 | Base | Neutralizes the HCl salt. |

| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst | Essential for Ketones; Optional for reactive Aldehydes. |

| 1,2-Dichloroethane (DCE) | Solvent | 0.1 - 0.2 M | Preferred for rate. DCM is a valid alternative. |

Step-by-Step Procedure (Standard Scale: 1.0 mmol)

Step 1: In-Situ Neutralization & Imine Formation

-

To a dry reaction vial equipped with a magnetic stir bar, add This compound HCl (1.0 equiv).

-

Add DCE (or DCM) to achieve a concentration of ~0.2 M (e.g., 5 mL for 1 mmol).

-

Add DIPEA (1.0 equiv) and stir for 5-10 minutes at Room Temperature (RT) to liberate the free amine.

-

Add the Aldehyde or Ketone (1.1–1.2 equiv).

-

Optimization Note: If using a ketone or a sterically hindered aldehyde, add Acetic Acid (1.0–2.0 equiv) at this stage to catalyze imine formation.

-

-

Stir for 30–60 minutes under Nitrogen (

).-

Checkpoint: For difficult substrates (e.g., aryl ketones), extend this time to 2-4 hours or add 4Å Molecular Sieves to drive equilibrium.

-

Step 2: Reduction 6. Cool the mixture to 0°C (ice bath). Note: Cooling is optional for aldehydes but recommended to suppress side reactions. 7. Add Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv) in one portion. 8. Remove the ice bath and allow the reaction to warm to RT. Stir for 2–16 hours.

- Monitoring: Check reaction progress via LC-MS or TLC. Look for the disappearance of the amine starting material.

Step 3: Work-up & Purification

9. Quench: Add saturated aqueous

- Caution: The free base product may be semi-volatile. Do not apply high vacuum for extended periods or heat excessively.

- Purification: Purify via Flash Column Chromatography (Silica Gel).

- Eluent: Typically Hexanes/EtOAc or DCM/MeOH (with 1%

Troubleshooting & Optimization Matrix

This "Self-Validating" system allows you to diagnose issues based on observed data.

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<50%) | Imine formation is unfavorable. | Add AcOH (if not already used). Add 4Å Molecular Sieves . Increase reaction time before adding STAB. |

| Remaining Aldehyde | Excess electrophile used.[3] | Scavenge with polymer-supported amine or perform an acid wash during workup. |

| Dialkylation (for 1° amines) | Aldehyde is too reactive. | Add the aldehyde slowly (dropwise) to the amine/STAB mixture (Inverse Addition). |

| Racemization Observed | Enamine pathway active. | Ensure STAB is used (not |

| Product Loss on Vac | Product is volatile. | Form the HCl or Oxalate salt immediately after workup for isolation. |

Decision Tree for Condition Selection

Figure 2: Decision tree for selecting reaction conditions based on carbonyl reactivity.

References

-

Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[1][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61, 3849–3862.[4][5]

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018 , 61, 5822–5880.

-

Leroux, F.; Jeschke, P.; Schlosser, M. "

-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species." Chemical Reviews, 2005 , 105, 827–856.

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

Application Note: Strategic Incorporation of OCF3-Isopropylamine into Peptide Scaffolds

The following Application Note and Protocol guide details the strategic incorporation of OCF3-isopropylamine motifs into peptide scaffolds.

Executive Summary & Scientific Rationale

The incorporation of trifluoromethoxy (

Why OCF3-Isopropylamine?

-

Metabolic Stability: The

group blocks metabolic oxidation at labile sites. In standard isopropylamine, the methine and methyl protons are susceptible to CYP450-mediated hydroxylation. The electron-withdrawing -

Lipophilicity Modulation: The

group is highly lipophilic (Hansch -

Conformational Locking: The

group prefers an orthogonal conformation relative to the aromatic ring (in aryl systems) or specific gauche effects in aliphatic chains, potentially locking bioactive peptide conformations.

Building Block Characterization

The term "OCF3-isopropylamine" in this protocol refers to 1-(trifluoromethoxy)propan-2-amine (and its stereoisomers), a structural analog of isopropylamine where one methyl group is replaced by a trifluoromethoxy-methyl moiety.

| Property | Specification |

| Chemical Name | 1-(Trifluoromethoxy)propan-2-amine (hydrochloride) |

| CAS Number | 2055390-08-2 (S-isomer) / Generic |

| Molecular Formula | |

| Molecular Weight | 143.11 g/mol (Free base) |

| pKa (Conjugate Acid) | ~9.0 - 9.5 (Lower than isopropylamine due to |

| Solubility | Soluble in DMF, DMSO, MeOH; Water (as HCl salt) |

Protocol A: C-Terminal Incorporation (Solution Phase Hybrid)

Objective: Capping the C-terminus of a peptide with OCF3-isopropylamine. Challenge: Direct solid-phase coupling of volatile/expensive amines to the C-terminus is inefficient. Solution: A "Side-Chain Protected Solution Coupling" strategy. We synthesize the protected peptide acid on 2-Chlorotrityl Chloride (2-CTC) resin, cleave it mildly, and couple the amine in solution.

Workflow Diagram (DOT)

Caption: Hybrid SPPS-Solution phase workflow for efficient incorporation of expensive OCF3-amine building blocks.

Step-by-Step Procedure

Phase 1: Synthesis of Protected Peptide Acid

-

Resin Loading: Use 2-Chlorotrityl Chloride Resin (100-200 mesh, ~1.0 mmol/g).

-

Swell 200 mg resin in dry DCM for 20 min.

-

Load first amino acid (Fmoc-AA-OH, 1.0 equiv) + DIPEA (4.0 equiv) in DCM. React 2h.

-

Capping: Add MeOH (0.5 mL/g resin) to quench unreacted chlorides (15 min).

-

-

Elongation: Perform standard Fmoc SPPS (Deprotection: 20% Piperidine/DMF; Coupling: AA/HBTU/DIPEA).

-

Final Fmoc Removal: Remove the N-terminal Fmoc group (unless N-terminal acetylation is planned later).

Phase 2: Mild Acid Cleavage

Crucial Step: This releases the peptide from the resin while keeping side-chain protecting groups (Boc, tBu, Trt, Pbf) intact.

-

Wash resin with DCM (

). -

Treat resin with 1% TFA in DCM (

). -

Filter directly into a flask containing 10% Pyridine in MeOH (to neutralize TFA immediately and prevent premature side-chain deprotection).

-

Concentrate under reduced pressure. Precipitate with cold water or ether if possible, or use the crude residue directly.

Phase 3: Solution Phase Coupling

-

Dissolution: Dissolve the Protected Peptide-COOH (1.0 equiv) in minimal dry DMF.

-

Activation: Add HATU (1.1 equiv) and HOAt (1.1 equiv).

-

Base: Add DIPEA (2.5 equiv). Stir for 2 minutes to activate (Yellow

Orange color change). -

Amine Addition: Add 1-(trifluoromethoxy)propan-2-amine HCl (1.2 equiv).

-

Note: If using the HCl salt, ensure enough DIPEA is added to neutralize the salt (Total DIPEA

3.5 - 4.0 equiv).

-

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Look for Mass = Protected Peptide + 143 Da - 18 Da).

Phase 4: Global Deprotection & Purification

-

Evaporate DMF.

-

Treat residue with TFA/TIPS/Water (95:2.5:2.5) for 2–3 hours.

-

Precipitate in cold diethyl ether.

-

Purify via RP-HPLC (C18 column). Note: The OCF3 group will increase retention time significantly compared to the non-fluorinated analog.

Protocol B: Side-Chain Incorporation (On-Resin)

Objective: Installing OCF3-isopropylamine onto an Aspartic (Asp) or Glutamic (Glu) acid side chain.

Reagents Required[1][2][3][4][5][6][7]

-

Resin: Rink Amide (for C-term amide) or Wang (for C-term acid).

-

Orthogonal Protection: Fmoc-Glu(ODmab)-OH or Fmoc-Asp(O-2-PhiPr)-OH.

Procedure

-

Peptide Assembly: Incorporate Fmoc-Glu(ODmab)-OH at the desired position.

-

Selective Deprotection:

-

Remove ODmab group: Treat resin with 2% Hydrazine hydrate in DMF (

). -

Wash: DMF (

), DCM ( -

QC: Perform a Kaiser test (should be negative) and a Bromophenol Blue test (should be blue, indicating free COOH).

-

-

On-Resin Coupling:

-

Reagent: PyAOP (Phosphonium reagents are superior for on-resin cyclization/modification) or DIC/Oxyma .

-

Mix: Peptide-Resin + OCF3-Amine (2.0 equiv) + PyAOP (2.0 equiv) + DIPEA (4.0 equiv) in DMF.

-

React: 4–6 hours or overnight.

-

-

Final Cleavage: Standard TFA cleavage.

Validation & Quality Control

The unique electronic signature of the

19F NMR Spectroscopy[8]

-

Setup: Dissolve ~1 mg of purified peptide in

or -

Expectation: A singlet (or slight multiplet due to chiral center) around -57.0 to -59.0 ppm (referenced to

). -

Diagnostic: This peak is distinct from

-aryl (-63 ppm) or

LC-MS Analysis

-

Mass Shift: The substitution of a Hydrogen (1 Da) with an

group (85 Da) results in a mass shift of +84 Da relative to the non-fluorinated isopropyl analog (if comparing Isopropyl vs OCF3-isopropyl). -

Retention Time: Expect a shift to a higher percentage of Acetonitrile (ACN) due to the lipophilicity (

) of the

Comparative Data Table

| Parameter | Standard Peptide-Isopropyl | Peptide-OCF3-Isopropyl | Impact |

| Molecular Weight | Mass Confirmation | ||

| HPLC Retention | Increased Lipophilicity | ||

| Metabolic Stability | Low (Methyl oxidation) | High | Blocked Metabolic Soft Spot |

| 19F NMR Signal | None | ~ -58 ppm | Specific Tracer |

References

-

Role of Trifluoromethoxy Groups in Drug Design Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[1] Source: MDPI / Molecules (2025). URL:[Link]

-

Synthesis of Trifluoromethoxy Amines Title: Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. Source: NIH / PMC (2015). URL:[Link]

-

Solid Phase Peptide Synthesis Protocols Title: Standard practices for Fmoc-based solid-phase peptide synthesis.[2][3] Source: UCI / Nowick Lab (2020). URL:[Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bachem.com [bachem.com]

- 3. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Protection of (S)-1-(Trifluoromethoxy)propan-2-amine: Stability, Chirality, and Scalability

Executive Summary

(S)-1-(Trifluoromethoxy)propan-2-amine (CAS: 2055390-08-2) is a high-value chiral building block in modern medicinal chemistry. The trifluoromethoxy (-OCF

However, the handling of this amine presents two distinct challenges:[1]

-

Volatility: As a low-molecular-weight amine, the free base is prone to evaporative loss, necessitating careful handling or in situ protection.

-

Nucleophilicity: The electron-withdrawing nature of the

-OCF

This guide details three orthogonal protection strategies (Boc, Fmoc, Cbz) designed to preserve the (S)-stereocenter and maximize yield.

Molecule Profile & Strategic Analysis

Physicochemical Properties

| Property | Data / Estimate | Implication for Protocol |

| Structure | Chiral | Steric bulk at C1 is moderate; C2 is the chiral center. |

| State (HCl Salt) | White Solid | Preferred storage form. Hygroscopic. |

| State (Free Base) | Colorless Oil (Volatile) | CRITICAL: Do not rotary evaporate to dryness at high vacuum/temp. |

| Electronic Effect | Amine is less nucleophilic than isopropylamine. | |

| Lipophilicity | High ( | Protected intermediates may elute quickly in non-polar solvents. |

Decision Matrix: Selecting the Right Group

The choice of protecting group (PG) depends on the downstream application.

Figure 1: Decision matrix for selecting the appropriate protecting group based on downstream synthetic requirements.

Protocol A: Boc Protection (Recommended for Scale-up)

Rationale: The tert-butoxycarbonyl (Boc) group is the most robust choice for this molecule. It converts the volatile amine into a stable, lipophilic carbamate that is easily purified.

Mechanism: Nucleophilic attack of the amine on Di-tert-butyl dicarbonate (Boc

Materials

-

This compound HCl (1.0 equiv)

-

Boc

O (1.1 equiv) -

Sodium Bicarbonate (NaHCO

) (2.5 equiv) -

Solvent: THF / Water (1:1 v/v)

Step-by-Step Procedure

-

Setup: In a round-bottom flask, dissolve the amine hydrochloride salt in water (5 mL per mmol).

-

Basification: Add solid NaHCO

(2.5 equiv) in one portion. The solution will bubble (CO-

Note: Using a weaker base like bicarbonate prevents potential racemization that could occur with strong bases (e.g., NaOH) over prolonged periods, although the risk is low for this specific structure.

-

-

Addition: Add THF (equal volume to water) followed by Boc

O (1.1 equiv). -

Reaction: Stir vigorously at Room Temperature (20–25 °C) for 4–6 hours.

-

Monitoring: Monitor by TLC (stain with Ninhydrin; free amine is purple, Boc-amine is usually faint/invisible or requires charring). Best Method:

F NMR of an aliquot (shift change of -OCF

-

-

Workup:

-

Dilute with Ethyl Acetate (EtOAc).

-

Separate phases. Extract aqueous layer 2x with EtOAc.

-

Wash combined organics with 5% citric acid (to remove unreacted amine), then brine.

-

Dry over Na

SO

-

-

Isolation: Concentrate under reduced pressure.

-

Result: The Boc-protected amine is non-volatile and can be handled safely.

-

Protocol B: Fmoc Protection (For Peptide Synthesis)

Rationale: Required for Solid Phase Peptide Synthesis (SPPS). Critical Precaution: Avoid using Fmoc-Cl. The high reactivity of Fmoc-Cl can lead to "dipeptide" formation or racemization. Use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide).

Materials

-

This compound HCl (1.0 equiv)

-

Fmoc-OSu (1.05 equiv)

-

NaHCO

(2.0 equiv) or DIPEA (2.5 equiv) -

Solvent: Acetone/Water or Dioxane/Water (1:1)

Step-by-Step Procedure

-

Dissolution: Dissolve the amine HCl salt in Dioxane/Water (1:1).

-

Buffering: Add NaHCO

(2.0 equiv). Ensure pH is roughly 8–9. -

Addition: Add Fmoc-OSu (1.05 equiv) slowly as a solution in a small amount of Dioxane.

-

Why OSu? The succinimide leaving group is less aggressive than chloride, ensuring the reaction is driven by the nucleophilicity of the amine without attacking the chiral center.

-

-

Reaction: Stir at RT for 12–16 hours. The -OCF

group reduces nucleophilicity, so this reaction takes longer than with standard alanine. -

Workup:

-

Evaporate Dioxane (carefully).

-

Acidify the remaining aqueous suspension to pH 2–3 with 1N HCl (Fmoc is stable to dilute acid).

-

Extract with EtOAc.

-

-

Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography to ensure high enantiomeric purity.

Protocol C: Cbz Protection (Hydrogenolysis Route)

Rationale: Benzyl carbamates (Cbz) are stable to both TFA (Boc removal conditions) and Piperidine (Fmoc removal conditions), offering excellent orthogonality.

Workflow Diagram

Figure 2: Workflow for Cbz protection using Schotten-Baumann conditions.

Procedure Notes

-

Reagent: Benzyl chloroformate (Cbz-Cl).

-

Temperature: Crucial. Start at 0 °C. The reaction is exothermic.

-

Deprotection: The -OCF

group is stable to standard hydrogenolysis (H

Analytical Validation & Troubleshooting

NMR Validation

The -OCF

-

Starting Material: Single singlet around -58 to -60 ppm (depending on solvent).

-

Product: Slight chemical shift change.

-

Racemization Check: To verify the (S)-enantiomer purity, derivatize a small aliquot with Mosher's Acid Chloride. The -OCF

group will show distinct diastereomeric peaks in

Common Pitfalls

| Issue | Cause | Solution |

| Low Yield | Volatility of free base | Never isolate the free base. Use "one-pot" biphasic protection (Protocol A). |

| Incomplete Reaction | Low nucleophilicity of amine | Increase reaction time or use a slightly stronger base (DIPEA instead of NaHCO |

| Oil formation | Lipophilicity of -OCF | The products are often oils. If a solid is required, try crystallizing the Boc-amine from Pentane/Ether at -20°C. |

References

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. (Standard reference for Boc/Fmoc/Cbz conditions).

-

Leroux, F. R., et al. (2008). "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." ChemMedChem. Link (Discusses stability and lipophilicity of -OCF3).

-

Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[2] Chemical Reviews, 109(6), 2455-2504. Link (Comprehensive review of peptide protecting groups).

-

Sigma-Aldrich. (2023). Product Specification: this compound hydrochloride.[3][4][5] Link (Physical property verification).

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots." Journal of Medicinal Chemistry. Link (Context on OCF3 in drug design).

Sources

Synthesis of trifluoromethoxy-substituted heterocycles using chiral amines

Application Note: Enantioselective Synthesis of Trifluoromethoxy-Substituted Heterocycles using Chiral Amines

IncorporationExecutive Summary

The trifluoromethoxy (

This guide details two validated strategies for synthesizing chiral trifluoromethoxy-substituted heterocycles using chiral amine organocatalysts :

-

Direct Electrophilic Trifluoromethoxylation via Cinchona-derived Phase-Transfer Catalysis (PTC).

-

Stereoselective Scaffold Construction via Chiral Secondary Amine (Iminium/Enamine) Catalysis.

Strategic Overview & Mechanistic Logic

The synthesis of chiral

Pathway A: Direct Functionalization (Non-Covalent Catalysis)

-

Concept: Use of a chiral tertiary amine (e.g., Cinchona alkaloid derivative) to facilitate the transfer of an electrophilic

species to a nucleophilic heterocycle. -

Key Reagent: Trifluoromethyl arylsulfonate (TFMS) serves as a precursor which, in the presence of AgF, generates an active

species in situ. -

Role of Chiral Amine: Acts as a Phase-Transfer Catalyst (PTC), forming a tight ion pair with the enolate of the substrate, directing the facial selectivity of the incoming electrophile.

Pathway B: Scaffold Construction (Covalent Catalysis)

-

Concept: Use of a chiral secondary amine (e.g., Jørgensen-Hayashi or MacMillan catalyst) to activate

-substituted enals or enones toward cycloaddition. -

Role of Chiral Amine: Forms a transient chiral iminium ion, lowering the LUMO of the electrophile and shielding one face, allowing for high diastereo- and enantiocontrol during ring closure.

Mechanistic Visualization

The following diagram illustrates the dual catalytic modes utilized in these protocols.

Caption: Dual mechanistic pathways for enantioselective trifluoromethoxylation. Top: Ion-pairing catalysis. Bottom: Covalent iminium activation.

Protocol A: Direct Asymmetric Trifluoromethoxylation

Target: Enantioselective synthesis of

Reagents & Materials

| Component | Specification | Role |

| Substrate | Cyclic | Nucleophile |

| TFMS | Trifluoromethyl arylsulfonate (CAS: 126944-79-4) | Electrophilic OCF3 Precursor |

| Catalyst | N-Benzyl-dihydroquinine chloride (or similar Cinchona salt) | Chiral Phase Transfer Catalyst |

| Silver Source | AgF (Silver Fluoride) | OCF3 Generator |

| Solvent | Toluene / DCM (2:1 v/v) | Reaction Medium |

| Additive | 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) | Proton Scavenger |

Step-by-Step Methodology

-

Catalyst Preparation: In a flame-dried Schlenk tube, charge the Cinchona alkaloid catalyst (10 mol%) and AgF (2.0 equiv).

-

Solvent Addition: Add anhydrous Toluene/DCM mixture (0.1 M concentration relative to substrate) under Argon atmosphere.

-

Substrate Activation: Add the cyclic

-keto ester (1.0 equiv) and DTBMP (1.1 equiv). Stir at -20°C for 30 minutes to allow enolate formation and ion-pairing. -

Reagent Addition: Add TFMS (1.2 equiv) dropwise. Note: TFMS is sensitive; handle under inert gas.

-

Reaction Monitoring: Stir at -20°C for 12–24 hours. Monitor consumption of the starting keto-ester via TLC or LC-MS.

-

Checkpoint: The formation of the OCF3 product is often accompanied by the precipitation of Ag-sulfonate byproducts.

-

-

Quench & Workup: Filter the mixture through a pad of Celite to remove silver salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Critical Control Point: The temperature must be strictly controlled. Above 0°C, the in-situ generated

Protocol B: Stereoselective Scaffold Construction

Target: Synthesis of chiral trifluoromethoxy-pyrrolidines via [3+2] cycloaddition.

Reagents & Materials

| Component | Specification | Role |

| Substrate A | (E)-3-(4-(trifluoromethoxy)phenyl)acrylaldehyde | OCF3-Bearing Dipolarophile |

| Substrate B | N-Methyl-alpha-phenylnitrone | 1,3-Dipole |

| Catalyst | Jørgensen-Hayashi Catalyst (TMS-prolinol ether) | Chiral Secondary Amine |

| Acid Additive | Benzoic acid (20 mol%) | Co-catalyst (accelerates hydrolysis) |

| Solvent | DCM or CHCl3 | Reaction Medium |

Step-by-Step Methodology

-

Catalyst Loading: To a vial equipped with a magnetic stir bar, add the Jørgensen-Hayashi catalyst (10-20 mol%) and Benzoic acid (20 mol%).

-

Substrate A Addition: Dissolve the OCF3-cinnamaldehyde derivative (1.0 equiv) in DCM (0.2 M) and add to the vial. Stir for 10 minutes to form the iminium ion (often indicated by a slight color change).

-

Substrate B Addition: Add the nitrone (1.2 equiv) in one portion.

-

Reaction: Stir at ambient temperature (23°C) or 0°C depending on the desired diastereoselectivity.

-

Mechanistic Note: The reaction proceeds via an endo-selective [3+2] cycloaddition. The bulky silyl group on the catalyst shields the Re-face, forcing the dipole to attack from the Si-face.

-

-

Hydrolysis: Once TLC indicates consumption of the aldehyde, add water (5 equiv) and stir vigorously for 1 hour to hydrolyze the iminium intermediate and release the catalyst.

-

Workup: Extract with DCM (3x), dry over

, and concentrate. -

Reduction (Optional but Recommended): The resulting formyl-pyrrolidine is often unstable. Immediately reduce to the corresponding alcohol using

in MeOH for easier isolation and characterization.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Decomposition of AgOCF3 | Ensure temp is <-10°C. Check AgF quality (must be anhydrous/fresh). |

| Low Enantioselectivity (Protocol A) | Background reaction | Reduce AgF loading or switch to a bulkier Cinchona derivative (e.g., (DHQD)2PHAL). |

| Poor Diastereocontrol (Protocol B) | Temperature too high | Lower reaction temperature to -10°C or -20°C. |

| Catalyst Poisoning | Impurities in solvent | Ensure solvents are distilled and acid-free (stabilizers in CHCl3 can interfere). |

Safety Considerations

-

TFMS & AgF: TFMS is a sulfonate ester and a potential alkylating agent. AgF is hygroscopic and corrosive.

-

OCF3 Decomposition: The decomposition of trifluoromethoxides can release Carbonyl Fluoride (

), which hydrolyzes to HF. Perform all reactions in a well-ventilated fume hood.

References

-

Guo, S., Cong, F., Guo, R., Wang, L., & Tang, P. (2017). Asymmetric silver-catalysed intermolecular bromotrifluoromethoxylation of alkenes with a new trifluoromethoxylation reagent.

-

[Link]

-

-

Zhou, M., Ni, C., Zeng, Y., & Hu, J. (2015). Trifluoromethyl Arylsulfonate (TFMS): An Efficient Reagent for the Synthesis of Trifluoromethyl Ethers and Thioethers. Journal of the American Chemical Society, 137(45), 14354–14360.

-

[Link]

-

-

Marigo, M., Wabnitz, T. C., Fielenbach, D., & Jørgensen, K. A. (2005).

-Unsaturated Aldehydes. Angewandte Chemie International Edition, 44(5), 794–797.-

[Link]

-

-

Qi, X., Chen, P., & Liu, G. (2015). Enantioselective Oxidative Trifluoromethoxylation of Alkenes.

-

[Link]

-

-

Huang, Q., & Tang, P. (2020).[2][3] Silver-Mediated Intermolecular Iodotrifluoromethoxylation of Alkenes. The Journal of Organic Chemistry, 85(4), 2512–2519.

-

[Link]

-

Sources

- 1. ãPingping TangãPhotocatalyst-Regulated Trifluoromethoxylation of Aryl Halides under Silver Promotion-å ç´ ææºåå¦å ¨å½éç¹å®éªå®¤ [en-skleoc.nankai.edu.cn]

- 2. Publications-The Pingping Tang Group @ NKU [tanggroup.nankai.edu.cn]

- 3. 2024-The Pingping Tang Group @ NKU [tanggroup.nankai.edu.cn]

Application Notes & Protocols: Synthesis of Trifluoromethoxy-Containing Amines

An authoritative guide for researchers, scientists, and drug development professionals on the general procedures for synthesizing trifluoromethoxy-containing amines via nucleophilic substitution and related methodologies.

Abstract

The trifluoromethoxy (-OCF₃) group has emerged as a critical substituent in modern medicinal chemistry, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] When incorporated into amine-containing scaffolds—a cornerstone of many pharmaceuticals—it offers a powerful strategy for fine-tuning molecular properties to create superior drug candidates.[3][4][5] However, the synthesis of molecules bearing both an amine and a trifluoromethoxy group presents unique challenges. This guide provides a comprehensive overview of the core principles, key reagents, and detailed protocols for the synthesis of trifluoromethoxy-containing amines, with a focus on nucleophilic substitution pathways and mechanistically related transformations.

Core Concepts: Navigating Trifluoromethoxylation Strategies

The introduction of an -OCF₃ group onto an amine-containing molecule can be broadly approached through two distinct chemical strategies, defined by the nature of the trifluoromethoxylating agent. Understanding the causality behind choosing a particular pathway is essential for experimental success.

Nucleophilic Trifluoromethoxylation

This strategy involves the use of a reagent that acts as a source of the trifluoromethoxide anion (⁻OCF₃) . This potent nucleophile attacks an electrophilic center on the substrate to form the C-OCF₃ or N-OCF₃ bond. This approach is particularly effective for aromatic systems activated towards nucleophilic aromatic substitution (SNAr) or when using transition-metal catalysis.[6]

-

Causality: The choice of a nucleophilic pathway is dictated by the substrate's electronic properties. Aromatic rings functionalized with strong electron-withdrawing groups or precursor moieties that can be converted into good leaving groups (like in the pyridinium salt activation) are ideal candidates.[6]

Electrophilic Trifluoromethoxylation

Conversely, this approach utilizes a reagent that delivers an electrophilic trifluoromethoxy equivalent ("⁺OCF₃") . This species is attacked by a nucleophilic site on the substrate, such as an electron-rich aromatic ring, an alcohol, or a hydroxylamine.[7]

-

Causality: This method is preferred for substrates that are inherently nucleophilic. For instance, the O-trifluoromethylation of an N-aryl-N-hydroxylamine is a key step in synthesizing ortho-trifluoromethoxylated anilines, where the hydroxylamine oxygen acts as the nucleophile.[7][8]

Key Reagents for Trifluoromethoxylation

The success of any trifluoromethoxylation reaction hinges on the selection of an appropriate reagent. These reagents are often specialized and require careful handling.

| Reagent Type | Reagent Name/Class | Typical Application | Reference |

| Electrophilic | Togni Reagents (Hypervalent Iodine) | O-Trifluoromethylation of N-Aryl-N-hydroxylamines | [7][9] |

| Electrophilic | Umemoto Reagents (Oxonium Salts) | Direct trifluoromethylation of alcohols and phenols | [10][11][12] |

| Nucleophilic | 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium trifluoromethoxide | SNAr substitution of activated aromatic amines | [6] |

| Nucleophilic | AgOCF₃, CsOCF₃ (from TFMT or TFNf) | Transition-metal-mediated cross-coupling reactions | [10][13] |

Experimental Protocols & Methodologies

The following protocols provide detailed, step-by-step procedures for the synthesis of trifluoromethoxy-containing amines, representing key field-proven methodologies.

Protocol 1: Synthesis of ortho-Trifluoromethoxylated Anilines via OCF₃ Migration

This powerful two-step protocol enables the regioselective installation of an -OCF₃ group ortho to an amine. The strategy relies on an initial O-trifluoromethylation of a precursor followed by a thermally induced intramolecular migration. This method is notable for its operational simplicity and broad functional group tolerance.[7][8]

Caption: Workflow for ortho-trifluoromethoxylated aniline synthesis.

Part A: Synthesis of N-(Trifluoromethoxy)acetamido Intermediate (e.g., Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate) [7]

-

Preparation: Inside a nitrogen-filled glovebox, add the N-hydroxyacetamido precursor (1.0 equiv), Togni reagent II (1.2 equiv), and cesium carbonate (Cs₂CO₃, 10.0 mol%) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

-

Reaction: Add anhydrous chloroform as the solvent. Seal the flask and stir the mixture at room temperature.

-

Monitoring: Monitor the reaction progress closely by Thin Layer Chromatography (TLC) to avoid side reactions. The reaction is typically complete within a few hours.

-

Workup: Once the starting material is consumed, concentrate the reaction mixture in vacuo using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-(trifluoromethoxy)acetamido intermediate.

Part B: Intramolecular OCF₃ Migration [7][8]

-

Preparation: Dissolve the purified intermediate from Part A in nitromethane in a sealed reaction vessel.

-

Reaction: Heat the reaction mixture to 120 °C. The high temperature is crucial for inducing the migration of the -OCF₃ group from the nitrogen to the ortho position of the aromatic ring.

-

Monitoring: Monitor the conversion by TLC or LC-MS. For electron-deficient arenes, a higher temperature or longer reaction time may be necessary.[7]

-

Workup & Purification: After cooling to room temperature, concentrate the solvent and purify the residue via flash column chromatography to yield the final ortho-trifluoromethoxylated aniline derivative.

| Starting Material | Intermediate Yield | Final Product Yield | Reference |

| Methyl 4-(N-hydroxyacetamido)benzoate | 95% | ~85% (inferred) | [7] |

Protocol 2: Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers

This innovative one-pot procedure utilizes mechanochemistry (ball milling) to achieve the direct substitution of an aromatic amine group with a trifluoromethoxy group. The key is the in-situ formation of a pyridinium salt intermediate, which activates the C-N bond for nucleophilic attack by an ⁻OCF₃ source.[6]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit [scilit.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 12. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Note: Utilizing (S)-1-(Trifluoromethoxy)propan-2-amine in Fragment-Based Drug Discovery

Introduction: The "Super-Methoxy" Advantage

In Fragment-Based Drug Discovery (FBDD), the transition from a low-affinity fragment hit to a potent lead compound often requires the precise addition of "growing" vectors that enhance binding affinity without violating physicochemical rules (e.g., Lipinski’s Rule of 5 or Veber’s Rules).

(S)-1-(Trifluoromethoxy)propan-2-amine represents a high-value building block for this purpose. It serves as a chiral, metabolically stable bioisostere of standard aliphatic amines. Its core value lies in the trifluoromethoxy (

-

Metabolic Stability: The strong C-F bonds and electron-withdrawing nature prevent oxidative O-dealkylation by Cytochrome P450 enzymes, a common clearance route for standard ethers.

-

Conformational Bias: The

group often adopts an orthogonal conformation relative to the adjacent chain due to electronic repulsion, potentially locking the ligand into a bioactive conformation. -

Lipophilicity Modulation: It significantly increases lipophilicity (

) compared to a methoxy group, improving membrane permeability and blood-brain barrier (BBB) penetration.

Physicochemical Profile & Comparative Data

Understanding the shift in properties when substituting a standard methoxy amine with this fluorinated analog is critical for library design.

Table 1: Comparative Physicochemical Properties

| Property | (S)-1-Methoxypropan-2-amine | This compound | Impact in FBDD |

| Molecular Weight | 89.14 Da | 143.11 Da | Remains within "Fragment Rule of 3" (<300 Da). |

| ClogP (Est.) | -0.4 | +0.9 to +1.1 | Increases hydrophobic interaction; improves permeability. |

| pKa (Amine) | ~10.5 | ~9.2 | Reduced basicity due to inductive effect of |

| H-Bond Acceptors | 2 (N, O) | 2 (N, O) | Fluorine atoms are weak acceptors; Oxygen basicity is reduced. |

| Metabolic Liability | High (O-demethylation) | Low | Blocks metabolic soft spots. |

Strategic Application in FBDD

Fragment Growing Workflow

The primary application of this molecule is in Fragment Growing . Once a core fragment (scaffold) binds to a target, this amine is coupled to an exit vector (usually a carboxylic acid or halide) to probe adjacent hydrophobic pockets.

Decision Logic: When to use this Building Block?

Use this specific building block when:

-

Case A: A methyl/methoxy group in the hit compound is metabolically labile.

-

Case B: You need to fill a small, lipophilic sub-pocket (e.g., S2 or S3 pockets in proteases).

-

Case C: The lead compound is too basic (high pKa), causing hERG toxicity or poor oral absorption; the

group lowers the pKa of the adjacent amine.

Visualization: The FBDD Optimization Cycle

Figure 1: Integration of this compound into the iterative FBDD cycle.

Experimental Protocols

Protocol A: Quality Control (Chiral Purity Verification)

Objective: Ensure the building block is the pure (S)-enantiomer. Commercial sources may vary in enantiomeric excess (ee). Using a racemate can lead to misleading biological data.

Method: Derivatization with Mosher's Acid Chloride followed by

-

Sample Prep: Dissolve 10 mg of this compound HCl in 0.5 mL of deuterated chloroform (

). -

Neutralization: Add 20 µL of Triethylamine (TEA) to free the base.

-

Derivatization: Add 1.2 equivalents of (R)-(-)-

-Methoxy- -

Reaction: Shake at room temperature for 30 minutes.

-

Analysis: Run

-NMR (without proton decoupling).-

Acceptance Criteria: The

signal from the Mosher group should appear as a single dominant peak. A secondary peak indicates the presence of the (R)-amine enantiomer. Calculate % ee by integration.

-

Protocol B: General Library Synthesis (Amide Coupling)

Objective: Couple the amine to a carboxylic acid-containing fragment hit. Scale: 50 - 100 mg (Parallel Synthesis compatible).

Reagents:

-

Carboxylic Acid Scaffold (1.0 eq)

-

This compound HCl (1.2 eq)

-

HATU (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

-

Activation: In a dry vial, dissolve the Carboxylic Acid Scaffold in DMF (0.2 M concentration). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 5 minutes at Room Temperature (RT) to activate the acid (formation of the active ester).

-

Addition: Add this compound HCl (1.2 eq) directly to the reaction mixture.

-

Reaction: Stir at RT for 2–4 hours.

-

Monitoring: Check conversion by LC-MS. Look for the mass

. (Note: Mass shift calculation depends on the loss of water in amide bond formation).

-

-

Workup (High Throughput):

-

Dilute with Ethyl Acetate.

-

Wash with 1M HCl (removes unreacted amine and DIPEA).

-

Wash with Saturated

(removes unreacted acid and HATU byproducts). -

Wash with Brine, dry over

, and concentrate.

-

-

Purification: Flash chromatography or Prep-HPLC.

-

Note: The

group is lipophilic; expect the product to elute later than non-fluorinated analogs.

-

Protocol C: Metabolic Stability Assay (Microsomal Stability)

Objective: Validate the stability advantage of the

-

Incubation: Incubate test compound (1 µM) with Human Liver Microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

-

Sampling: Take aliquots at 0, 15, 30, and 60 minutes.

-

Quenching: Add ice-cold Acetonitrile containing an internal standard.

-

Analysis: Analyze by LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

).-

Success Metric: The

analog should show >50% reduction in

-

Decision Tree for Fluorine Incorporation

Figure 2: Strategic decision tree for selecting trifluoromethoxy-amines.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Erlanson, D. A., et al. (2016). Fragment-based drug discovery: advancing fragments in the absence of crystal structures. Cell Chemical Biology. Link

-

BenchChem Technical Support. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. BenchChem Application Notes. Link

-

Sigma-Aldrich. (2025). Product Specification: this compound hydrochloride. Link

Application Note: Scalable Synthesis of (S)-1-(Trifluoromethoxy)propan-2-amine Hydrochloride

Executive Summary

The trifluoromethoxy group (

This Application Note details a robust, scalable protocol for the synthesis of (S)-1-(Trifluoromethoxy)propan-2-amine hydrochloride , a valuable chiral building block. Unlike traditional methods that rely on hazardous xanthate/HF-pyridine chemistry, this guide focuses on a Silver-Mediated Oxidative Trifluoromethylation strategy. This route has been validated for scalability (up to kilogram scale in similar substrates), offering a balance of safety, operational simplicity, and enantiomeric retention.

Strategic Retrosynthesis & Pathway Analysis

The synthesis is designed to preserve the chiral integrity of the (S)-stereocenter derived from the "chiral pool" precursor, L-Alaninol. The pathway consists of three critical stages: Protection, Functionalization (the limiting step), and Deprotection/Salt Formation.

Reaction Pathway Diagram

Figure 1: The three-stage synthetic route utilizes L-Alaninol as the chiral scaffold. The N-Boc group serves as a robust protecting group stable against the oxidative conditions of Step 2.

Detailed Experimental Protocols

Stage 1: N-Protection of L-Alaninol

Objective: Mask the nucleophilic amine to prevent side reactions during the oxidative fluorination.

-

Reagents: (S)-2-aminopropan-1-ol (L-Alaninol), Di-tert-butyl dicarbonate (

), Triethylamine ( -

Rationale: The Boc group is chosen over Cbz or Fmoc because it is inert to the radical/oxidative conditions of the subsequent silver-mediated step and is easily removed with HCl to directly yield the target salt.

Protocol:

-

Charge a reactor with L-Alaninol (1.0 equiv) and DCM (5 vol).

-

Add

(1.1 equiv) and cool to 0°C. -

Add

(1.1 equiv) dissolved in DCM dropwise over 30 minutes. Control exotherm to < 10°C. -

Warm to room temperature (RT) and stir for 4 hours.

-

Workup: Wash with 1M citric acid (to remove unreacted amine), saturated

, and brine. Dry organic layer over -

Yield: Expect >95% of a colorless viscous oil or low-melting solid. Proceed without further purification if purity >98% by NMR.

Stage 2: Silver-Mediated Oxidative Trifluoromethylation (Critical Step)

Objective: Install the

Safety Warning: This reaction generates exotherms and involves fluorinating agents. Perform in a fume hood behind a blast shield.

Table 1: Reaction Stoichiometry & Parameters

| Component | Equiv. | Role | Critical Parameter |

| N-Boc-L-Alaninol | 1.0 | Substrate | Dryness (Water < 0.05%) |

| AgOTf | 2.0 - 3.0 | Mediator | Light sensitive; add quickly. |

| Selectfluor | 1.5 | Oxidant | Source of electrophilic fluorine. |

| KF | 4.0 | Activator | Must be spray-dried/finely milled. |

| 2-Fluoropyridine | 3.0 | Ligand | Stabilizes Ag-complex; yields enhance. |

| 3.0 | Rate Limiting Reagent (Add slowly). | ||

| Ethyl Acetate | 10-15 Vol | Solvent | Anhydrous required. |

Protocol:

-

Setup: In a dry, inert-purged (N2/Ar) reactor, suspend AgOTf (3.0 equiv), Selectfluor (1.5 equiv), and KF (4.0 equiv) in anhydrous Ethyl Acetate .

-

Substrate Addition: Add N-Boc-L-Alaninol (1.0 equiv) and 2-Fluoropyridine (3.0 equiv). The mixture may darken (Ag formation).

-

Temperature Control: Cool the slurry to 0°C.

-

Reagent Addition: Add

(3.0 equiv) dropwise via syringe pump over 1–2 hours.-

Note: A significant exotherm is observed upon

addition. Maintain internal temperature < 5°C.

-

-

Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by

NMR (Look for -

Workup: Filter the reaction mixture through a pad of Celite to remove silver salts and inorganic fluorides. Rinse the pad with Ethyl Acetate.

-

Purification: Concentrate the filtrate. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes). The trifluoromethyl ether is less polar than the starting alcohol.

-

Target Yield: 50–70%.

-

Stage 3: Deprotection & Salt Formation

Objective: Remove the Boc group and isolate the stable hydrochloride salt.

Protocol:

-

Dissolve the purified Boc-intermediate in 1,4-Dioxane (3 vol).

-

Add 4M HCl in Dioxane (5–10 equiv) at RT.

-

Stir for 2–4 hours. A white precipitate often forms.

-

Isolation:

-

If solid precipitates: Filter and wash with diethyl ether.

-

If no precipitate: Concentrate to dryness, triturate with

/Hexanes to induce crystallization.

-

-

Drying: Dry under vacuum at 40°C to remove traces of dioxane.

Process Control & Logic Diagram

The following diagram illustrates the operational logic and decision gates for the critical Stage 2 (Trifluoromethoxylation), ensuring batch success.

Figure 2: Operational workflow highlighting the critical temperature control gate during TMSCF3 addition.

Analytical Specifications

To validate the synthesis, compare the isolated product against these expected spectral data points.

-

Appearance: White to off-white hygroscopic solid.

-

NMR (400 MHz,

-

1.35 (d, 3H,

-

3.65 (m, 1H,

-

4.10–4.25 (m, 2H,

-

1.35 (d, 3H,

-

NMR (376 MHz,

-

-60.5 ppm (s, 3F,

-

-60.5 ppm (s, 3F,

-

Mass Spectrometry (ESI+):

-

Calculated

(Free base). -

Observed

.

-

Scalability & Safety Notes

Scalability Factors

While the protocol above is ideal for gram-scale synthesis (Discovery Chemistry), multi-kilogram production often necessitates alternative routes due to the high cost of Silver (Ag) and Selectfluor.

-

Industrial Alternative: For >10 kg scale, the Xanthate Route is preferred. This involves converting the alcohol to a xanthate (

) followed by oxidative desulfurization-fluorination using HF-Pyridine and an oxidant (e.g., DBH). This route is cheaper but requires specialized Hastelloy reactors to handle HF [1]. -

Ag-Recycling: If maintaining the Ag-route for scale, silver residues must be recovered from the Celite cake via nitric acid digestion and precipitation as AgCl to ensure economic viability.

Safety Hazards[2]

-

Selectfluor: Strong oxidant. Incompatible with reducing agents.

-

TMSCF3: Hydrolyzes to release

(super greenhouse gas) and HF. Use proper scrubbing. -

Ag Residues: Silver salts can be toxic to aquatic life. Dispose of as heavy metal waste.

References

-

Pfizer Inc. (2024).[2] Rapid Multikilogram Scale-Up of Di- and Trifluoromethoxy Proline Derivatives. ACS Organic Process Research & Development. Available at: [Link][2]

- Context: Defines the gold standard for scaling aliphatic trifluoromethoxy ethers, comparing Ag-mediated and Xanth

- Liu, J. B., et al. (2015). Silver-Mediated Oxidative Trifluoromethylation of Alcohols. Journal of the American Chemical Society. Context: Foundational work establishing the AgOTf/Selectfluor/TMSCF3 mechanism for primary alcohols.

- Context: Verification of CAS 2055390-08-2 and commercial availability for benchmarking.

- Context: Provides analogous protocols for chiral aminopropanol derivatives and handling of alaninol precursors.

Sources

Preparation of sulfonamide derivatives of (S)-1-(Trifluoromethoxy)propan-2-amine

Executive Summary

This technical guide details the synthetic protocols for generating sulfonamide derivatives of (S)-1-(Trifluoromethoxy)propan-2-amine (CAS: 2055390-08-2). The trifluoromethoxy (

This guide addresses the specific challenges of working with this chiral building block, particularly handling the hygroscopic hydrochloride salt and preventing racemization during the sulfonylation process.

Chemical Profile & Handling